Benzaldehyde,2,4,6-triethyl-,oxime(9ci)
Description
Benzaldehyde,2,4,6-triethyl-,oxime(9ci) is a substituted benzaldehyde oxime derivative characterized by three ethyl groups at the 2-, 4-, and 6-positions of the benzene ring and an oxime functional group (-CH=N-OH). While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogous compounds (e.g., methyl, dichloro, or methoxy-substituted benzaldehyde oximes). Substituted benzaldehyde oximes are widely studied for their applications in coordination chemistry, catalysis, and pharmaceuticals due to their chelating properties and stereoelectronic effects .
The triethyl substitution likely imparts significant steric hindrance and hydrophobic character, differentiating it from smaller substituents like methyl or electron-withdrawing groups (e.g., chloro).
Properties
IUPAC Name |
(NE)-N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSCQLWGJXEKJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C=NO)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)CC)/C=N/O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) typically involves the reaction of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the oxime.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The ethyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving oximes. It can also be used as a model compound to investigate the metabolic pathways of oxime derivatives.
Medicine: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Benzaldehyde,2,4,6-triethyl-,oxime(9ci) with key analogs based on substituent effects, molecular properties, and applications.
Table 1: Comparative Data for Benzaldehyde Oxime Derivatives
Key Comparison Points:
Steric Effects: The triethyl variant exhibits greater steric hindrance compared to methyl (e.g., 2,4,6-trimethyl) or chloro analogs. This could reduce reactivity in nucleophilic reactions but enhance stability in metal complexes .
Electronic Effects :
- Ethyl substituents are electron-donating, contrasting with electron-withdrawing chloro groups (e.g., 2,6-dichloro derivative). This difference may influence oxime tautomerism (syn vs. anti) and metal-binding affinity .
Applications :
- 2,4,6-Trimethylbenzaldehyde oxime is used in copper-catalyzed skeletal rearrangements , suggesting that the triethyl analog might similarly stabilize transition states in catalytic cycles.
- 2,6-Dichlorobenzaldehyde oxime is associated with agrochemical research , while ethyl-substituted derivatives are less explored in this context.
Q & A
Q. What are the recommended synthetic routes for preparing Benzaldehyde,2,4,6-triethyl-,oxime(9CI) in a laboratory setting?
The synthesis of triethyl-substituted benzaldehyde oximes typically involves the condensation of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride under controlled conditions. A standard protocol includes:
- Dissolving the aldehyde in a polar solvent (e.g., ethanol or methanol) and adding hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic attack .
- Refluxing the mixture at 60–80°C for 4–6 hours, followed by neutralization with dilute HCl to precipitate the oxime.
- Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Key considerations : Steric hindrance from the triethyl groups may slow reaction kinetics, necessitating extended reaction times .
Q. How can researchers confirm the structural identity and purity of Benzaldehyde,2,4,6-triethyl-,oxime(9CI) post-synthesis?
Characterization should combine multiple analytical techniques:
- NMR spectroscopy : Compare experimental H and C spectra with computational predictions (e.g., DFT calculations) to verify substituent positions and oxime geometry (E/Z isomerism) .
- Mass spectrometry : Confirm molecular weight using high-resolution MS (e.g., HRMS-ESI) and compare fragmentation patterns with databases .
- Melting point analysis : Determine purity by comparing observed melting points with literature values for analogous oximes (e.g., 2,6-dimethyl derivatives melt at 109–111°C) .
- IR spectroscopy : Identify the N–O stretch (~930 cm) and C=N stretch (~1640 cm) to confirm oxime formation .
Q. What are the critical safety considerations when handling Benzaldehyde,2,4,6-triethyl-,oxime(9CI) in laboratory experiments?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as benzaldehyde oximes are known irritants .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, especially during heating steps .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste per local regulations .
- Storage : Keep in airtight containers under dry, cool conditions to prevent decomposition .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between experimental and computational data (e.g., NMR chemical shifts) for triethyl-substituted benzaldehyde oximes?
Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Mitigation strategies include:
- Solvent modeling : Use implicit solvent models (e.g., PCM in Gaussian) to account for solvent-induced shifts in NMR calculations .
- Conformational sampling : Perform molecular dynamics simulations to identify dominant conformers contributing to experimental spectra .
- Cross-validation : Compare data from multiple techniques (e.g., X-ray crystallography for solid-state structures vs. NMR for solution-state) .
Q. How does the steric environment induced by 2,4,6-triethyl substituents influence the reactivity of the oxime group in nucleophilic reactions?
The bulky triethyl groups create steric hindrance that:
- Reduces nucleophilic attack rates at the oxime nitrogen, requiring elevated temperatures or catalysts (e.g., Lewis acids) to proceed .
- Favors specific reaction pathways (e.g., Beckmann rearrangement over direct alkylation) due to restricted spatial accessibility .
- Experimental design tip : Use kinetic studies (e.g., variable-temperature NMR) to quantify steric effects on reaction rates .
Q. In the context of kinetic vs. thermodynamic control, how can reaction conditions be optimized to favor specific stereoisomers during the synthesis of triethyl-substituted benzaldehyde oximes?
- Thermodynamic control : Prolonged reflux in a high-boiling solvent (e.g., toluene) promotes equilibration to the more stable E-isomer .
- Kinetic control : Rapid cooling after short reaction times favors the Z-isomer, which forms faster due to lower activation energy .
- Catalytic modulation : Additives like acetic acid can stabilize transition states, altering the E/Z ratio .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
